

Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-dinitrotoluene** (2,3-DNT), a significant nitroaromatic compound. This document is intended to serve as a core resource for researchers and professionals involved in the identification, characterization, and analysis of this molecule. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3-dinitrotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.02	d	Aromatic H
~7.67	t	Aromatic H
~7.58	d	Aromatic H
~2.43	S	-CH₃

Solvent: CDCl3, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13) NMR Data

Experimental ¹³C NMR data for **2,3-dinitrotoluene** is not readily available in publicly accessible databases. However, based on established chemical shift ranges for similar nitroaromatic compounds, the following are expected approximate chemical shifts.[2][3][4][5]

Chemical Shift (δ) ppm	Assignment
~150 - 145	C-NO ₂
~140 - 130	C-CH₃
~135 - 120	Aromatic C-H
~20 - 15	-CH₃

Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-dinitrotoluene** exhibits characteristic absorption bands corresponding to its functional groups.[6][7][8][9]



Wavenumber (cm⁻¹)	Intensity	Assignment
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~3100 - 3000	Medium	Aromatic C-H Stretch
~2970 - 2850	Medium	Aliphatic C-H Stretch
~1600 - 1450	Medium to Weak	Aromatic C=C Stretch

Mass Spectrometry (MS)

The mass spectrum of **2,3-dinitrotoluene** provides information about its molecular weight and fragmentation pattern.[1][10][11][12][13][14][15]

m/z	Relative Intensity	Assignment
182	Moderate	[M] ⁺ (Molecular Ion)
165	High	[M-OH]+
135	High	[M-NO ₂ -H] ⁺
119	Moderate	[M-NO ₂ -O] ⁺
91	Moderate	[C ₇ H ₇]+ (Tropylium ion)
65	Moderate	[C5H5]+

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **2,3-dinitrotoluene**.



Materials:

- 2,3-Dinitrotoluene sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dinitrotoluene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for both ¹H and ¹³C experiments. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a
 reference. Integrate the peaks in the ¹H spectrum and identify the chemical shifts and
 multiplicities of the signals in both spectra to assign them to the respective protons and
 carbons in the molecule.



Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To identify the functional groups present in **2,3-dinitrotoluene** by obtaining its infrared absorption spectrum.

Materials:

- 2,3-Dinitrotoluene sample
- · Potassium bromide (KBr), IR-grade, dried
- · Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation:
 - In an agate mortar, thoroughly grind 1-2 mg of the 2,3-dinitrotoluene sample with approximately 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.[16][17][18][19][20]
 - Transfer the mixture to a pellet die.
- Pellet Formation: Place the die in a hydraulic press and apply pressure (typically 8-10 tons)
 for several minutes to form a transparent or translucent pellet.[16][17][18]
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.



 Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -NO₂, aromatic C-H, C=C).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3-dinitrotoluene.

Materials:

- 2,3-Dinitrotoluene sample
- Volatile organic solvent (e.g., dichloromethane, acetone)
- GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)

Procedure:

- Sample Preparation: Prepare a dilute solution of the **2,3-dinitrotoluene** sample (approximately 10-100 μg/mL) in a suitable volatile solvent.[21][22][23][24][25]
- Instrument Setup:
 - Set the GC oven temperature program, injector temperature, and carrier gas flow rate. A
 typical program might start at a lower temperature and ramp up to a higher temperature to
 ensure good separation.
 - Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI), mass range, and scan speed.
- Injection and Analysis: Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 The compound will be vaporized, separated on the column, and then introduced into the mass spectrometer for ionization and detection.
- Data Analysis:
 - Identify the peak corresponding to 2,3-dinitrotoluene in the total ion chromatogram.

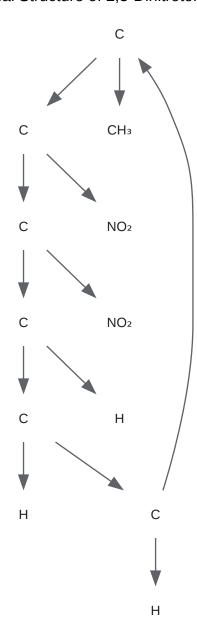


 Analyze the mass spectrum of this peak to determine the molecular ion and the major fragment ions.

Visualizations

The following diagrams illustrate the chemical structure of **2,3-dinitrotoluene** and a general workflow for its spectroscopic analysis.

Chemical Structure of 2,3-Dinitrotoluene



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Caption: Molecular structure of **2,3-Dinitrotoluene**.

Sample Preparation 2,3-Dinitrotoluene Sample Dissolution in **KBr Pellet** Dilution in **Deuterated Solvent** Preparation Volatile Solvent Spectroscopic Analysis NMR Spectroscopy FTIR Spectroscopy GC-MS Analysis (1H, 13C) Data Processing & Interpretation NMR Spectra IR Spectrum Mass Spectrum (Chemical Shifts, Coupling) (Absorption Bands) (Molecular Ion, Fragments) Structural Elucidation

General Workflow for Spectroscopic Analysis

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 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dinitrotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167053#spectroscopic-data-nmr-ir-mass-spec-of-2-3-dinitrotoluene]

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